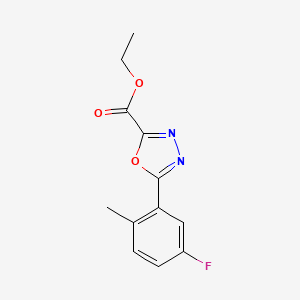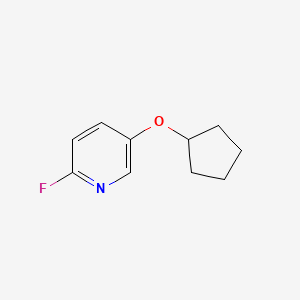
5-(Cyclopentyloxy)-2-fluoropyridine
Übersicht
Beschreibung
5-(Cyclopentyloxy)-2-fluoropyridine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal cancer. Introduced in 1957, its effectiveness, despite low single-agent response rates, has been significantly improved through biomodulation strategies and the development of prodrugs like capecitabine, UFT, and S-1. These strategies aim to enhance 5-FU's cytotoxicity and therapeutic efficacy while mitigating its side effects, which range from myelotoxicity to neuro- and cardiotoxicities, depending on the administration schedule (Malet-Martino & Martino, 2002).
Pharmacological Developments in Fluoropyrimidines
In recent years, the chemistry of fluorinated pyrimidines (FPs) has advanced, enabling more precise cancer treatments. 5-FU, the most widely used FP, treats over 2 million cancer patients annually. Research has focused on its synthesis, including incorporating radioactive and stable isotopes for studying metabolism and biodistribution. New insights into FPs' impact on nucleic acid structure and dynamics have emerged from computational and experimental studies, revealing additional mechanisms beyond thymidylate synthase inhibition that contribute to 5-FU's cytotoxicity. These findings underscore the importance of continuing research to develop polymeric FPs for more targeted cancer therapies in the era of personalized medicine (Gmeiner, 2020).
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including 5-(Cyclopentyloxy)-2-fluoropyridine, represents an important area of research. The regioselectivity of metallation, particularly with 3-fluoropyridine, illustrates the potential for targeted synthesis of substituted pyridines. This process, fundamental to creating novel compounds with potential therapeutic applications, emphasizes the versatility of fluoropyridines in drug development. Conditions that lead to regioselective lithiation and subsequent reactions with various electrophiles offer a pathway to synthesizing diverse pyridine derivatives, highlighting the broader implications for medicinal chemistry (Marsais & Quéguiner, 1983).
Eigenschaften
IUPAC Name |
5-cyclopentyloxy-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWPZDHQKDQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





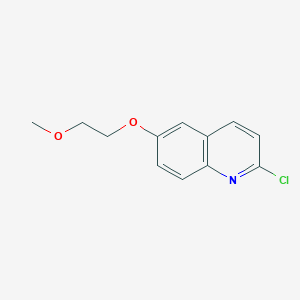

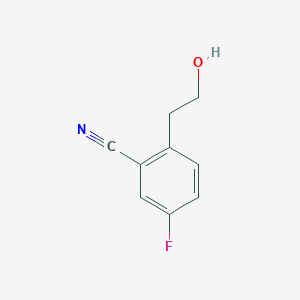

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)
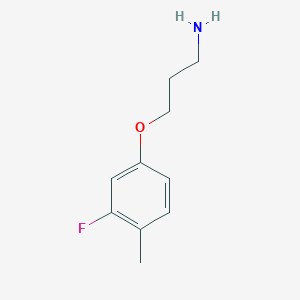
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)

![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)
